(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3

LC-MS/MS Internal Standard Isotope Dilution Bioanalytical Method Validation

(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is a stable isotopically labeled organoboron compound in which three hydrogen atoms on the pyrazole methyl groups are replaced by deuterium, yielding the molecular formula C6H8D3BN2O2 and a reported molecular weight of 156.993 Da. It serves as the deuterated analogue of (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid (CAS 847818-62-6, MW 153.98 g/mol).

Molecular Formula C6H11BN2O2
Molecular Weight 157.00 g/mol
Cat. No. B12418758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3
Molecular FormulaC6H11BN2O2
Molecular Weight157.00 g/mol
Structural Identifiers
SMILESB(C1=C(N(N=C1C)C)C)(O)O
InChIInChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3/i3D3
InChIKeyAWOUMBMZDWJMGM-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3: A Deuterated Heterocyclic Boronic Acid for Analytical Reference Standards


(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is a stable isotopically labeled organoboron compound in which three hydrogen atoms on the pyrazole methyl groups are replaced by deuterium, yielding the molecular formula C6H8D3BN2O2 and a reported molecular weight of 156.993 Da . It serves as the deuterated analogue of (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid (CAS 847818-62-6, MW 153.98 g/mol) [1]. The compound is supplied at typical purities of 98% (HPLC) and is designated for use as an analytical standard in HPLC and LC-MS/MS method development, as well as a labeled intermediate in medicinal chemistry research .

Why Generic Substitution of (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 with Unlabeled or Non-Analogous Boronic Acids Fails


The deuterium label in (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is not a decorative modification but a functional necessity for quantitative mass spectrometry. Substituting it with the unlabeled analogue (MW 153.98 g/mol) [1] introduces a mass defect that forfeits the +3.01 Da shift required for distinct mass channel monitoring, thereby eliminating its utility as an internal standard for isotope dilution LC-MS/MS . Furthermore, pyrazole boronic acid alternatives that lack the trimethyl substitution pattern cannot serve as valid analytical surrogates for the PDE10A inhibitor intermediate this compound is designed to trace, as the difference in chemical environment alters both retention time and ionization efficiency, violating the fundamental internal standard requirement of physicochemical similarity [2].

Quantitative Evidence for Selecting (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3: A Direct Comparator-Based Guide


Isotopic Mass Shift Enables Definitive Mass Spectrometric Discrimination from the Unlabeled Analyte

The intended function of (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 as an isotope-labeled internal standard depends exclusively on its mass separation from the unlabeled target analyte. The deuterated molecule exhibits a nominal molecular weight of 156.993 Da (monoisotopic mass approximately 157.10 Da based on C6H8D3BN2O2) , while the unlabeled (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid has a monoisotopic mass of 154.0913578 Da [1]. This produces a mass increment of +3.01 Da, providing a clean, interference-free signal in the mass chromatogram for the internal standard channel in LC-MS/MS quantification workflows.

LC-MS/MS Internal Standard Isotope Dilution Bioanalytical Method Validation

Reported Purity Specification Defines Suitability as an Analytical Standard

The deuterated compound is listed with a purity specification of 98% (HPLC) on multiple vendor platforms [1], a threshold that exceeds typical research-grade purities of unlabeled pyrazole boronic acid intermediates (often supplied at 95–97%) . This 98% floor is critical because in isotope dilution assays, any impurity in the internal standard that co-elutes with the analyte or generates isobaric interferences directly compromises quantification accuracy. The 98% purity aligns with the requirements of pharmacopoeial reference standards, where ≥98% is the minimum for use in validated HPLC methods.

Reference Standard HPLC Purity Pharmaceutical Impurity Profiling

Price Differential Reflects Cost of Isotopic Enrichment, Quality Control, and Analytical Suitability

A direct price comparison on the CymitQuimica platform reveals that the deuterated compound (TR-T796687, 25 mg) is listed at €1,567, whereas unlabeled (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid is available from the same distributor at €37 to €45 per unit of similar quantity . The approximately 35- to 42-fold price multiple is attributable to the multi-step deuteration synthesis, the requirement for high-resolution mass spectrometric verification of isotopic enrichment, and the lower production scale. This cost differential quantifies the economic value of the isotopic label and serves as a budgeting benchmark for laboratories planning to incorporate this internal standard into validated methods.

Procurement Economics Deuterium Labeling Cost Analytical Standard Budgeting

Designated Role as PDE10A Inhibitor Intermediate Provides Specific Research Context for Internal Standard Selection

Vendor documentation identifies (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 as an isotope-labeled intermediate used in the synthesis of a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, referencing Malamas et al. (Bioorg. Med. Chem. Lett., 2012, 22, 5876) [1]. The same synthetic route that uses the unlabeled boronic acid to construct the pyrazole core of PDE10A inhibitors generates the requirement for a chemically identical, mass-shifted internal standard to support pharmacokinetic and tissue distribution studies of the drug candidate. This application specificity means that general-purpose deuterated boronic acids (e.g., phenylboronic acid-d5) cannot serve as valid internal standards because they would not co-metabolize or co-extract with the PDE10A-targeted scaffold.

PDE10A Inhibitor Schizophrenia Research Medicinal Chemistry Intermediate

Optimal Procurement-Driven Application Scenarios for (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3


Isotope Dilution LC-MS/MS Quantification of PDE10A Inhibitor Drug Candidates in Preclinical Pharmacokinetic Studies

When a PDE10A inhibitor synthesized using the unlabeled (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid scaffold enters preclinical PK evaluation, the deuterated analogue serves as the optimal internal standard for plasma and tissue homogenate quantification. The +3.01 Da mass shift ensures baseline separation from the analyte in the MS dimension, while the identical chemical structure guarantees equivalent extraction recovery and ionization efficiency. Procurement of the 98% pure deuterated standard is mandatory for meeting bioanalytical method validation criteria per regulatory guidance.

Process Chemistry Impurity Tracking During Scale-Up of Pyrazole-Containing Boronic Acid Intermediates

For CMC (Chemistry, Manufacturing, and Controls) development, the deuterated compound can be employed as a spike-in internal standard to quantify residual unlabeled boronic acid intermediates and their oxidative deboronation by-products in final API. The specified 98% HPLC purity [1] ensures that the internal standard itself does not introduce new impurity signals, preserving the integrity of the impurity profiling method.

Reference Standard for HPLC System Suitability Testing in Boronic Acid Purity Methods

Analytical quality control laboratories can use (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 as a system suitability standard to verify HPLC column performance and detector linearity for boronic acid analytes. The neat solid form and defined storage conditions (2–8°C, protected from air and light) [2] facilitate long-term use as a stable reference material, provided that each lot is accompanied by a certificate of analysis confirming isotopic enrichment and chromatographic purity.

Quote Request

Request a Quote for (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.